![molecular formula C14H13ClN2O2S B2675035 N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 1228681-08-0](/img/structure/B2675035.png)
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, or commonly known as N-methyl-2-chloroacetanilide, is an organic compound classified as an anilide and a derivative of acetanilide. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. N-methyl-2-chloroacetanilide has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide, including structures similar to N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, exhibit promising antibacterial activity against a variety of Gram-positive bacteria strains. This suggests potential applications in developing new antimicrobial agents to address antibiotic resistance issues. Notable studies have synthesized novel derivatives and evaluated their in vitro antibacterial efficacy, highlighting the chemical's significance in microbial infection treatment strategies (Sławiński et al., 2013).
Anticancer Properties
Compounds structurally related to this compound have been studied for their anticancer effects. Research has focused on inducing apoptosis and autophagy pathways in cancer cells, with some derivatives showing inhibitory effects on human carbonic anhydrase isoenzymes, which are relevant in cancer research. This demonstrates the potential of such compounds in developing new anticancer drug candidates (Gul et al., 2018).
DNA Binding and Cleavage
Sulfonamide derivatives, including those structurally related to this compound, have been explored for their ability to bind and cleave DNA. This property is crucial for the development of therapeutic agents that target genetic material in diseases such as cancer. Certain complexes have shown significant activity in binding to calf thymus DNA, demonstrating their potential in biomedical applications (González-Álvarez et al., 2013).
Synthesis and Structural Studies
This compound and its derivatives have been subjects of synthesis and structural characterization studies to understand their molecular properties better. Such research aids in the development of more effective compounds by elucidating the relationships between structure and function. Studies include the synthesis, crystal structure analysis, and computational studies to predict behavior and interaction with biological molecules (Murthy et al., 2018).
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNYWTAJBSBBAQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

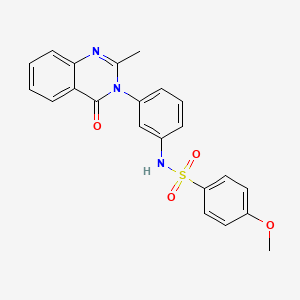
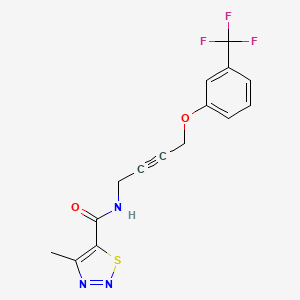
![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)
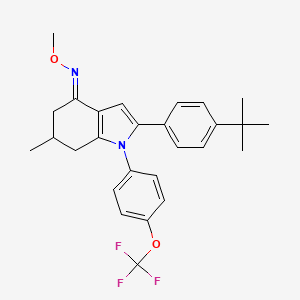
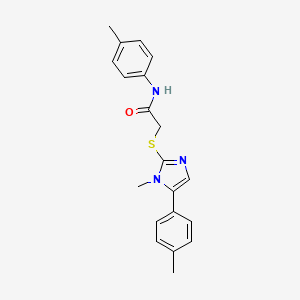

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
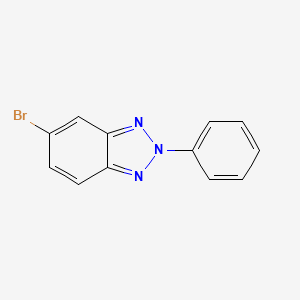
![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)